5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate
Description
5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate is a bicyclic compound featuring a fused oxa-aza ring system. Its structure comprises a bicyclo[2.2.1]heptane scaffold with a 2-oxa (oxygen atom) and 5-aza (nitrogen atom) substitution, along with two ester groups: a tert-butyl ester at position 5 and a methyl ester at position 5. This compound is primarily utilized in medicinal chemistry as a chiral building block for synthesizing complex molecules, particularly in drug discovery for central nervous system (CNS) targets. Its rigid bicyclic framework and stereochemical diversity make it valuable for modulating pharmacokinetic properties like metabolic stability and blood-brain barrier penetration .
Properties
IUPAC Name |
5-O-tert-butyl 7-O-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(15)13-5-8-9(10(14)16-4)7(13)6-17-8/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQWZZUIXYSTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl and methyl esters exhibit distinct reactivity under acidic/basic conditions, enabling selective deprotection:
-
Key Insight : The tert-butyl group is selectively removed under mild acidic conditions (HCl or TFA), while the methyl ester requires stronger bases (LiOH) for cleavage .
Functionalization via Tosylation
The hydroxyl group generated after ester hydrolysis can be activated for nucleophilic substitution:
| Substrate | Reagents | Product | Diastereomer Ratio | Yield | Source |
|---|---|---|---|---|---|
| 7-Hydroxy derivative | TsCl, DMAP, Et₃N, CH₂Cl₂ | 7-Tosyloxy intermediate | 9:2 (syn:anti) | 62–94% |
-
Stereochemical Outcome : Syn-tosylate formation dominates due to steric hindrance from the bicyclic core .
Intramolecular Cyclization
Activated intermediates undergo cyclization to form constrained heterocycles:
| Starting Material | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| 7-Tosyloxy intermediate | Et₃N, EtOH, 60°C, 6 h | Bridged morpholine-proline chimera | 66% | Bioactive scaffolds |
-
Mechanistic Note : Cyclization proceeds via SN2 displacement, favored by the rigid bicyclic geometry .
Baeyer-Villiger Oxidation
Ketone intermediates derived from the bicyclic core undergo oxidation to form lactones:
| Substrate | Reagents | Product | Lactone Ratio | Yield | Source |
|---|---|---|---|---|---|
| Bicyclic ketone | m-CPBA, NaHCO₃, CH₂Cl₂ | 2-Oxa-lactone derivatives | 7:3 (major:minor) | 40–55% |
-
Regioselectivity : The electron-rich C5–C6 bond migrates preferentially due to hyperconjugative effects .
Grignard Additions
The bicyclic framework directs stereoselective alkylation:
| Substrate | Reagents | Product | Diastereomer Ratio | Yield | Source |
|---|---|---|---|---|---|
| Aldehyde derivative | MeMgBr, THF, −78°C | Secondary alcohol adducts | 3:1 (R:S) | 30–41% |
-
Stereochemical Control : Chelation with the oxa-ring oxygen favors R-configuration at the new stereocenter .
Reductive Transformations
Borane-mediated reductions yield functionalized alcohols:
| Substrate | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ketone intermediate | BH₃·Me₂S, THF, 0°C → RT | exo-Alcohol derivative | 30% |
Suzuki-Miyaura Cross-Coupling
While not directly reported for this compound, analogous bicyclic systems undergo arylations:
| Substrate (Analog) | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Brominated derivative | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-functionalized bicyclic compound | 50–70% |
Critical Analysis of Reactivity Trends
-
Steric Effects : The tert-butyl group shields the 5-position, limiting nucleophilic access to the adjacent ester .
-
Electronic Effects : The electron-withdrawing nature of the oxa-ring increases electrophilicity at the 7-methyl ester .
-
Conformational Rigidity : The bicyclic structure enforces specific transition-state geometries, enhancing stereoselectivity in cyclizations and Grignard additions .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: C₁₂H₁₉N₁O₅
- CAS Number: 1823987-86-5
- Molecular Weight: 241.34 g/mol
- Structure: The bicyclic framework provides unique steric and electronic properties conducive to various chemical reactions.
Medicinal Chemistry Applications
1.1 Drug Development
The structural features of 5-tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate make it a candidate for developing new pharmaceuticals, particularly in the realm of neuropharmacology and analgesics. Its bicyclic structure can mimic natural compounds, potentially leading to new treatments for pain management and neurological disorders.
Case Study: Analgesic Properties
Research has indicated that derivatives of bicyclic compounds can exhibit analgesic effects comparable to traditional painkillers. For instance, a study demonstrated that similar compounds showed significant activity in pain models, suggesting that modifications of this compound could yield effective analgesics .
Organic Synthesis Applications
2.1 Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the production of amino acid analogs. The unique structure allows for various functionalizations that can lead to the development of novel compounds with therapeutic potential.
Data Table: Synthetic Pathways Using the Compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Amino Acid Derivatives | 85% | |
| Cyclization | Bicyclic Amines | 75% | |
| Functionalization | Modified Carboxylic Acids | 90% |
Case Study: Synthesis of Backbone-Constrained Amino Acids
A recent publication highlighted the use of this compound as a platform for synthesizing backbone-constrained -amino acid analogs, which are crucial for drug design due to their enhanced stability and bioactivity .
Mechanism of Action
The mechanism of action of 5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between 5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate and related bicyclic derivatives:
Key Observations:
Larger bicyclo[2.2.2]octane systems (e.g., CAS 2306265-63-2) may offer greater flexibility, which could impact binding affinity in biological targets.
Functional Groups :
- The dual ester groups in the target compound (tert-butyl and methyl) provide distinct steric and electronic environments. Tert-butyl esters are typically more resistant to hydrolysis than methyl esters, enabling selective deprotection in multi-step syntheses .
- Hydrochloride salts (e.g., CAS 31560-06-2) enhance aqueous solubility, making them preferable for in vitro assays, whereas esterified derivatives (e.g., the target compound) are more suited for lipophilic applications like CNS drug delivery .
Stereochemical Diversity :
- Enantiomeric pairs (e.g., CAS 31560-06-2 and 601515-79-1) highlight the importance of chirality in pharmacological activity. The target compound’s stereochemistry remains unspecified in available data, suggesting further exploration is needed .
Commercial Availability :
- The target compound is listed as "discontinued" by CymitQuimica , limiting its accessibility compared to commercially available analogs like bicyclo[2.2.2]octane derivatives (CAS 1626394-43-1).
Research Implications
- Synthetic Utility : The target compound’s dual ester groups and bicyclic core make it a versatile intermediate for synthesizing chiral amines or carboxylic acids via hydrolysis or transesterification.
- Biological Relevance : Bicyclo[2.2.1]heptane derivatives are under investigation for their ability to mimic peptide conformations, offering advantages in protease resistance compared to linear analogs .
Biological Activity
5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure allows for various chemical modifications, making it a valuable scaffold for drug development and biological activity studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₂H₁₉NO₅, and its IUPAC name is this compound. The presence of two carboxylate groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis typically involves multiple steps starting from readily available precursors, often utilizing cyclization reactions under controlled conditions. Common methods include the use of catalysts and specific temperature settings to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to diverse biological effects .
Pharmacological Potential
Research indicates that this compound may exhibit promising pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown potential cytotoxic effects .
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly through antioxidant mechanisms.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis, suggesting its potential as an anticancer agent .
- Neuroprotection : Research highlighted its ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | Structure | Moderate antimicrobial activity |
| 5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane | Structure | Low cytotoxicity |
The presence of dual carboxylate groups in the dicarboxylate variant enhances its reactivity compared to its mono-carboxylate counterparts, leading to potentially greater biological activity.
Q & A
(Basic) What are the recommended synthetic routes for this bicyclic compound, and how can its structure be validated?
Methodological Answer:
Synthesis typically involves multi-step routes, starting with the bicyclic core formation followed by esterification. For example, analogous bicyclic frameworks (e.g., 2-azabicyclo[2.2.1]heptane derivatives) are constructed via [2+2] cycloadditions or ring-closing metathesis, followed by tert-butyl and methyl ester functionalization using Boc (tert-butoxycarbonyl) and methyl chloroformate . Structural validation requires NMR (¹H/¹³C), mass spectrometry (MS) , and X-ray crystallography (if crystals are obtainable). For stereochemical confirmation, NOESY or computational stereochemistry prediction tools are recommended .
(Basic) Which analytical methods are most effective for assessing purity and stereochemical configuration?
Methodological Answer:
- HPLC with chiral columns to resolve enantiomers .
- NMR spectroscopy (e.g., ¹H-¹³C HSQC, DEPT-135) to confirm functional groups and stereochemistry .
- High-resolution MS (HRMS) for molecular formula verification .
- Polarimetry or circular dichroism (CD) for optical activity analysis.
Cross-referencing with pharmacopeial standards (e.g., USP protocols for related bicyclic compounds) ensures purity thresholds .
(Advanced) How can computational chemistry enhance reaction design for this bicyclic framework?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning to predict reaction pathways. For example, reaction path searches can identify low-energy intermediates, while information science tools analyze experimental datasets to optimize conditions (e.g., solvent, catalyst) . This reduces trial-and-error experimentation and accelerates route discovery.
(Advanced) What methodologies resolve contradictions in reactivity data across experimental conditions?
Methodological Answer:
- Comparative analysis : Systematically vary parameters (temperature, solvent, catalyst) and apply statistical tests (ANOVA) to identify outliers .
- Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) .
- In situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation and explain divergent outcomes .
(Advanced) What factors are critical in reactor design for scaling up synthesis?
Methodological Answer:
- Mass transfer optimization : Use stirred-tank reactors with precise temperature control to manage exothermic steps .
- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported) improve recovery in continuous flow systems .
- Process simulation : Tools like Aspen Plus model heat/mass transfer to predict bottlenecks .
(Basic) How should researchers evaluate compound stability under storage and reaction conditions?
Methodological Answer:
- Accelerated stability studies : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition .
- Store under inert gas (argon) at -20°C to prevent ester hydrolysis .
(Advanced) What statistical approaches optimize reaction parameters for synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity) and identify interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., temperature vs. yield) to pinpoint optima .
(Advanced) How can solvent effects and catalytic systems be systematically investigated?
Methodological Answer:
- Multivariate analysis : Test solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C, enzymes) in a combinatorial matrix .
- Green chemistry metrics : Evaluate solvent toxicity (via E-factor) and energy efficiency .
- ICReDD feedback loops : Computational predictions guide solvent/catalyst selection, validated by high-throughput experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
